2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting intermediate is then subjected to further reactions to introduce the tert-butylcarbamoylamino and sulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets in ways that other compounds cannot.
Biological Research: It is used in studies investigating the inhibition of specific enzymes and pathways involved in disease processes.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can mimic the structure of nucleic bases, allowing the compound to disrupt DNA replication and inhibit the growth of cancer cells . Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, making it a potential anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole
- 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole
- 2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole
Uniqueness
Compared to these similar compounds, 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. The presence of the tert-butylcarbamoylamino group enhances its stability and bioavailability, making it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-10-6-7-12(11(2)8-10)18-13(23)9-25-16-22-21-15(26-16)19-14(24)20-17(3,4)5/h6-8H,9H2,1-5H3,(H,18,23)(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOASNBQADHHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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